3-Methyl-2-butanol physical and chemical properties
3-Methyl-2-butanol physical and chemical properties
An In-Depth Technical Guide on the Physical and Chemical Properties of 3-Methyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methyl-2-butanol. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for key analytical procedures are also included, alongside visual representations of reaction pathways and experimental workflows to enhance understanding.
Physical Properties
3-Methyl-2-butanol, also known as sec-isoamyl alcohol, is a colorless liquid with a characteristic fruity, fresh odor.[1] It is a secondary alcohol and finds use as a solvent and an intermediate in various organic syntheses.[2]
Quantitative Physical Data
The physical properties of 3-Methyl-2-butanol are summarized in the table below. It is important to note that slight variations in reported values exist in the literature, which may be attributed to differences in measurement conditions and sample purity.
| Property | Value | Source(s) |
| IUPAC Name | 3-methylbutan-2-ol | [3][4] |
| Synonyms | sec-Isoamyl alcohol, Methylisopropylcarbinol | [2][5] |
| Molecular Formula | C₅H₁₂O | [3] |
| Molecular Weight | 88.15 g/mol | [3][6] |
| Boiling Point | 112 - 115 °C | [1][2][3][6][7] |
| Melting Point | -117 °C (estimate) | [8][9] |
| Density | 0.815 - 0.821 g/mL at 20-25 °C | [1][3][6][7] |
| Solubility in Water | 56 - 59 g/L | [2][3][9] |
| Flash Point | 26 - 39 °C | [7][9][10] |
| Refractive Index (n20/D) | 1.406 - 1.412 | [1][3][6][7] |
| Vapor Pressure | 9.15 - 10.6 mmHg at 25 °C | [3][11] |
| log P (Octanol/Water) | 1.036 - 1.28 | [2][8] |
Chemical Properties and Reactions
3-Methyl-2-butanol undergoes typical reactions of secondary alcohols, including oxidation, dehydration, and esterification.
Synthesis of 3-Methyl-2-butanol
A common laboratory synthesis of 3-Methyl-2-butanol involves the Grignard reaction between acetaldehyde (B116499) and isopropylmagnesium bromide.
Oxidation
Oxidation of 3-Methyl-2-butanol, a secondary alcohol, yields the corresponding ketone, 3-methyl-2-butanone. Stronger oxidizing agents under harsh conditions can lead to cleavage of carbon-carbon bonds.
Dehydration
Acid-catalyzed dehydration of 3-Methyl-2-butanol typically yields a mixture of alkenes, with the major product being the most stable alkene (Zaitsev's rule).
Esterification
In the presence of an acid catalyst, 3-Methyl-2-butanol reacts with carboxylic acids in a Fischer esterification to form esters, which often have pleasant, fruity odors.
Experimental Protocols
The following sections detail generalized experimental procedures for the determination of physical properties and for conducting key chemical reactions of 3-Methyl-2-butanol.
Determination of Physical Properties
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Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
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Place a sample of 3-Methyl-2-butanol and a few boiling chips into the round-bottom flask.
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Heat the flask gently.
-
Record the temperature at which the liquid is actively boiling and the vapor is condensing and collecting in the receiving flask. This temperature range is the boiling point.
-
Measure the mass of a clean, dry pycnometer (or a graduated cylinder).
-
Add a known volume of 3-Methyl-2-butanol to the pycnometer.
-
Measure the mass of the pycnometer containing the liquid.
-
Calculate the density by dividing the mass of the liquid by its volume.
-
Calibrate an Abbe refractometer using a standard of known refractive index.
-
Place a few drops of 3-Methyl-2-butanol onto the prism of the refractometer.
-
Close the prism and allow the temperature to equilibrate (typically 20 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Chemical Reaction Protocols
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In a round-bottom flask, suspend PCC in dichloromethane (B109758).
-
Add a solution of 3-Methyl-2-butanol in dichloromethane dropwise to the stirred suspension.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Evaporate the solvent from the filtrate to obtain the crude 3-methyl-2-butanone.
-
Purify the product by distillation or chromatography.
-
In a distillation apparatus, place 3-Methyl-2-butanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to distill the alkene products as they are formed.
-
Wash the distillate with a dilute sodium bicarbonate solution and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Analyze the product mixture by gas chromatography to determine the relative amounts of the different alkene isomers.
-
In a round-bottom flask equipped with a reflux condenser, combine 3-Methyl-2-butanol, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a specified period.
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Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the drying agent and purify the resulting ester by distillation.
Spectroscopic Analysis Protocols
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Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.
-
Place a drop of neat 3-Methyl-2-butanol onto one salt plate.
-
Carefully place the second salt plate on top to create a thin liquid film.
-
Mount the salt plates in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
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Dissolve a small amount of 3-Methyl-2-butanol (5-20 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃) in an NMR tube to a depth of about 4-5 cm.
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution.
-
Place the NMR tube in the spectrometer's spinner turbine.
-
Insert the sample into the NMR magnet.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H and/or ¹³C NMR spectrum.
-
Prepare a dilute solution of 3-Methyl-2-butanol in a volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Acquire the mass spectrum, which will show the molecular ion peak and fragmentation pattern.
References
- 1. The major product formed when a 3-methyl butan-2-ol is heated with concentrated sulphiric acid, is : [allen.in]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Khan Academy [khanacademy.org]
- 6. Answered: 4 a) Dehydration of 3-methyl-2-butanol with concentrated sulphuric acid and heated yields a mixture of three alkenes. Propose the mechanism of its formation. | bartleby [bartleby.com]
- 7. researchgate.net [researchgate.net]
- 8. studylib.net [studylib.net]
- 9. sites.nvcc.edu [sites.nvcc.edu]
- 10. homework.study.com [homework.study.com]
- 11. Solved (1 pt) Write the equation for the oxidation of | Chegg.com [chegg.com]
